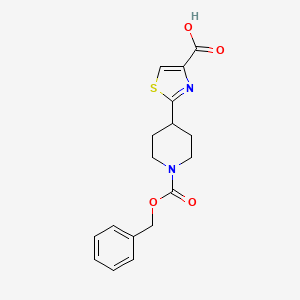

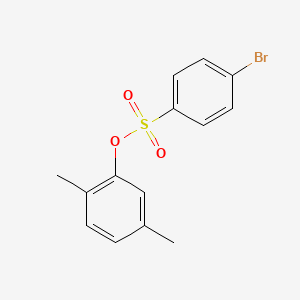

![molecular formula C10H13ClF3NO2 B2894332 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine;hydrochloride CAS No. 502180-66-7](/img/structure/B2894332.png)

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine;hydrochloride” is a chemical compound with the molecular formula C10H12F3NO2 . It is used in the preparation of Silodosin (S465000), which is an α1a-adrenoceptor antagonist . It is used in the treatment of benign prostatic hypertrophy .

Molecular Structure Analysis

The molecular structure of “2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine;hydrochloride” consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms. The molecular weight of this compound is 235.2 .Aplicaciones Científicas De Investigación

Sedative and Hypnotic Effects

The compound is used as a reactant for the preparation of phenyl acetate compounds which have a short sedative and hypnotic effect. This application is significant in the development of new anesthetics or sleep aids that require rapid onset and short duration of action .

Anti-Cancer Properties

Derivatives of this compound have been synthesized and evaluated for their anti-cancer properties using in vitro and in vivo biological models. This suggests potential applications in cancer treatment or research into new chemotherapeutic agents .

Anti-Diabetic Agent

In addition to anti-cancer properties, these derivatives have also been assessed as potential candidates for anti-diabetic agents. This could be important for the development of new treatments for diabetes or for research into the disease’s metabolic pathways .

Surface Functionalization

Poly[bis(2,2,2-trifluoroethoxy)phosphazene] films, which include the trifluoroethoxy group, have been surface functionalized with plasmas of methane, oxygen, or nitrogen gases. This application is relevant in materials science for modifying surface properties such as hydrophobicity or reactivity .

Biomedical Imaging

The trifluoroethoxy group features increasingly in drugs and potential tracers for biomedical imaging with positron emission tomography (PET). This application is crucial for developing new diagnostic tools or enhancing the imaging capabilities of existing ones .

Mecanismo De Acción

Target of Action

The primary target of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride is the α1a-adrenoceptor . This receptor is a subtype of alpha-1 adrenergic receptors, which are critical in the regulation of smooth muscle tone.

Mode of Action

As an antagonist of the α1a-adrenoceptor, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride binds to these receptors and inhibits their activation . This prevents the typical physiological responses triggered by the activation of these receptors, such as contraction of smooth muscles.

Biochemical Pathways

The α1a-adrenoceptor is part of the adrenergic signaling pathway. When antagonized by 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride, the downstream effects of this pathway, such as vasoconstriction and smooth muscle contraction, are inhibited .

Result of Action

The molecular and cellular effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride’s action primarily involve the relaxation of smooth muscles. By antagonizing the α1a-adrenoceptor, it inhibits the contraction of smooth muscles, which is beneficial in conditions like benign prostatic hypertrophy .

Propiedades

IUPAC Name |

2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2.ClH/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14;/h1-4H,5-7,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCGPVXXISCUHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)OCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline](/img/structure/B2894251.png)

![4-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894254.png)

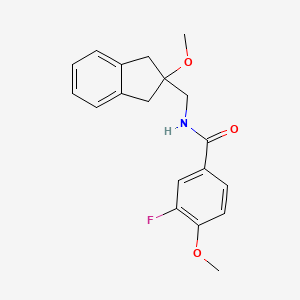

![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2894256.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2894259.png)

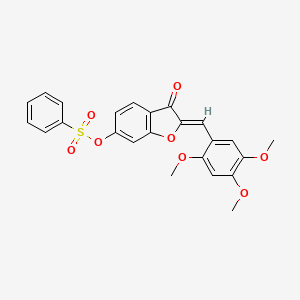

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one](/img/structure/B2894261.png)

![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B2894266.png)

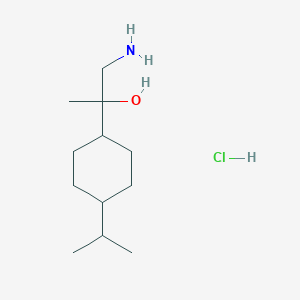

![tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2894269.png)

![1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2894270.png)